molecular formula C15H21NO3 B11026195 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11026195
M. Wt: 263.33 g/mol
InChI Key: ZARXSALIXWYPRI-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a synthetic organic compound with the molecular formula C14H21NO3. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate.

    Ethoxylation: The ethoxylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is carried out using ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Carboxylation: The resulting ethoxy derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A related compound with similar structural features but lacking the carboxylic acid group.

    6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with a hydroxyl group instead of an ethoxy group.

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-5-19-10-6-11-9(2)8-15(3,4)16-13(11)12(7-10)14(17)18/h6-7,9,16H,5,8H2,1-4H3,(H,17,18)

InChI Key

ZARXSALIXWYPRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)C(=O)O)NC(CC2C)(C)C

Origin of Product

United States

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